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Compound of Interest

Compound Name: Panthenyl ethyl ether

Cat. No.: B1199588 Get Quote

Spectroscopic Analysis of Panthenyl Ethyl Ether: A
Technical Guide
Introduction

Panthenyl ethyl ether, a derivative of pantothenic acid (Vitamin B5), is a compound of interest

in pharmaceutical and cosmetic research due to its potential biological activities. A thorough

understanding of its molecular structure is paramount for its application and development. This

technical guide provides a comprehensive overview of the spectroscopic analysis of Panthenyl
ethyl ether, detailing the expected data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also

outlines detailed experimental protocols for acquiring this data and presents a logical workflow

for its analysis.

Chemical Structure
IUPAC Name: (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide

Molecular Formula: C₁₁H₂₃NO₄

Molecular Weight: 233.31 g/mol

Structure:
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Spectroscopic Data
Due to the limited availability of published experimental spectra for Panthenyl ethyl ether, the

following data is predicted based on its chemical structure and typical spectroscopic values for

analogous functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.65 t 2H -O-CH₂-CH₂-

~3.50 t 2H -CH₂-NH-

~3.45 s 1H -CH(OH)-

~3.40 d 1H -C(CH₃)₂-CHH-OH

~3.30 d 1H -C(CH₃)₂-CHH-OH

~3.25 q 2H -O-CH₂-CH₂-NH-

~2.50 br s 1H -CH₂-NH-C(=O)-

~1.75 p 2H -O-CH₂-CH₂-CH₂-NH-

~1.20 t 3H CH₃-CH₂-O-

~0.95 s 3H -C(CH₃)(CH₃)-

~0.90 s 3H -C(CH₃)(CH₃)-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~173.0 -C=O (Amide)

~76.0 -CH(OH)-

~70.5 -O-CH₂-CH₂-

~69.0 -C(CH₃)₂-CH₂-OH

~40.5 -C(CH₃)₂-

~38.0 -CH₂-NH-

~29.0 -O-CH₂-CH₂-CH₂-NH-

~23.0 -C(CH₃)(CH₃)

~22.0 -C(CH₃)(CH₃)

~15.0 CH₃-CH₂-O-

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (Liquid Film)

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400-3200 Strong, Broad
O-H Stretch (Alcohol), N-H

Stretch (Amide)

2960-2850 Strong C-H Stretch (Alkyl)

1650 Strong C=O Stretch (Amide I)

1550 Medium N-H Bend (Amide II)

1100 Strong
C-O Stretch (Ether and

Alcohol)

Mass Spectrometry (MS)
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Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/z Ion

234.1680 [M+H]⁺

256.1499 [M+Na]⁺

116.0913 [C₅H₁₂NO₂]⁺

Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Panthenyl ethyl ether.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of Panthenyl ethyl ether in 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband

probe.

¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a standard single-pulse experiment with a 30° pulse angle.

Set the spectral width to 16 ppm, centered at 5 ppm.

Acquire 16 scans with a relaxation delay of 2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum at 298 K.
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Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to 240 ppm, centered at 100 ppm.

Acquire 1024 scans with a relaxation delay of 2 seconds.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential

line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Reference the spectra to the TMS signal

at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of Panthenyl ethyl ether.

Methodology:

Sample Preparation: As Panthenyl ethyl ether is expected to be a viscous liquid, the

Attenuated Total Reflectance (ATR) method is suitable. Place a small drop of the neat liquid

sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum from 4000 to 400 cm⁻¹.

Co-add 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Objective: To determine the accurate mass and fragmentation pattern of Panthenyl ethyl
ether.

Methodology:
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Sample Preparation: Prepare a 1 mg/mL solution of Panthenyl ethyl ether in a 50:50

mixture of acetonitrile and water with 0.1% formic acid.

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an electrospray ionization (ESI) source.

Data Acquisition (ESI+):

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

Set the capillary voltage to +3.5 kV.

Set the source temperature to 120 °C and the desolvation gas temperature to 300 °C.

Acquire mass spectra over a range of m/z 50-500.

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the

protonated molecule [M+H]⁺ using collision-induced dissociation (CID) with argon as the

collision gas.

Data Processing: Process the acquired spectra to identify the accurate mass of the parent

ion and its major fragment ions.

Visualizations
Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of Panthenyl ethyl ether.

Hypothetical Signaling Pathway Involvement
As Panthenyl ethyl ether is a derivative of Vitamin B5, it is plausible that it interacts with

pathways involving Coenzyme A (CoA) synthesis, where pantothenic acid is a key precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1199588?utm_src=pdf-body-img
https://www.benchchem.com/product/b1199588?utm_src=pdf-body
https://www.benchchem.com/product/b1199588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Panthenyl Ethyl Ether

Panthenol

Hydrolysis

Pantothenic Acid
(Vitamin B5)

Oxidation

Pantothenate Kinase (PANK)

4'-Phosphopantothenate

PPAT

4'-Phosphopantothenoylcysteine

PPCDC

4'-Phosphopantetheine

PPCS

Dephospho-CoA

DPCK

Coenzyme A (CoA)

Click to download full resolution via product page

Caption: Hypothetical metabolic pathway of Panthenyl ethyl ether.
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To cite this document: BenchChem. [Spectroscopic analysis (NMR, IR, Mass Spec) of
Panthenyl ethyl ether]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199588#spectroscopic-analysis-nmr-ir-mass-spec-
of-panthenyl-ethyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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